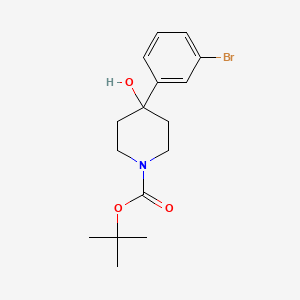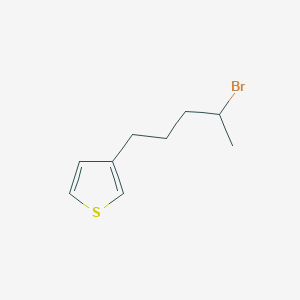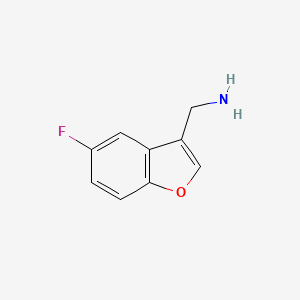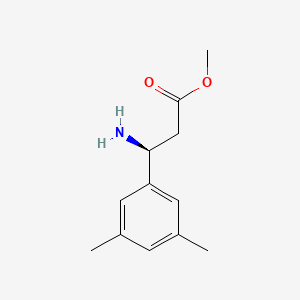![molecular formula C11H20N2O2 B13560790 Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves several steps, starting from commercially available precursors. One common synthetic route involves the Vilsmeier formylation of a suitable indole derivative, followed by reduction and protection steps to introduce the desired functional groups . The reaction conditions often include the use of strong bases like n-butyllithium and electrophiles such as dimethylformamide in anhydrous solvents at low temperatures . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or sulfonates.
Applications De Recherche Scientifique
Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other bicyclic amines, such as:
Tropane derivatives: Known for their use in pharmaceuticals like atropine and cocaine.
Quinuclidine derivatives: Used in the synthesis of antimalarial drugs and other bioactive compounds.
Bicyclo[2.2.1]heptane derivatives: Commonly used in organic synthesis and materials science.
The unique structural features of this compound, such as its specific bicyclic framework and functional groups, make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7(5-12)8-4-9(8)13/h7-9H,4-6,12H2,1-3H3 |
Clé InChI |
ZBBBKIXTLQEGAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2C1C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


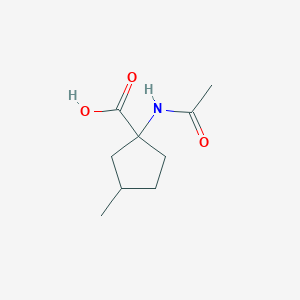
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
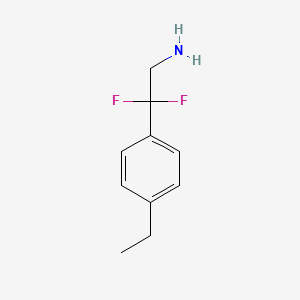
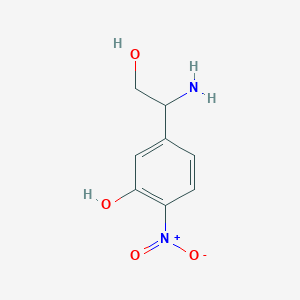
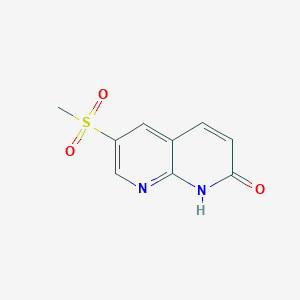
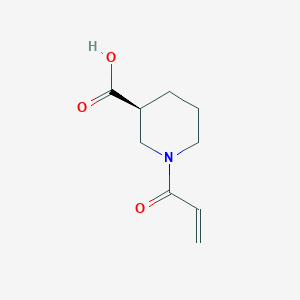
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
